molecular formula C24H23N7O5 B2564876 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207019-70-2

6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2564876
CAS No.: 1207019-70-2
M. Wt: 489.492
InChI Key: DRKWQZVIQPSFEZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a fused [1,2,3]triazolo[4,5-d]pyrimidin-7-one core substituted with a 1,2,4-oxadiazole ring and ethoxy/methoxy aromatic groups. Its structure includes:

  • Triazolopyrimidinone scaffold: Known for pharmacological relevance, including kinase inhibition and antimicrobial activity .
  • 1,2,4-Oxadiazole moiety: Enhances metabolic stability and bioavailability due to its resistance to enzymatic degradation .
  • Substituents: A 4-ethoxy-3-methoxyphenyl group on the oxadiazole ring. A 4-ethoxyphenyl group at position 3 of the triazolopyrimidinone core.

The ethoxy and methoxy groups confer moderate lipophilicity (predicted logP ~3.2) and may influence interactions with hydrophobic binding pockets in biological targets. Molecular weight is approximately 489.5 g/mol, with a mono-isotopic mass of 489.189 Da .

Properties

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O5/c1-4-34-17-9-7-16(8-10-17)31-23-21(27-29-31)24(32)30(14-25-23)13-20-26-22(28-36-20)15-6-11-18(35-5-2)19(12-15)33-3/h6-12,14H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWQZVIQPSFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Construction of the triazolo[4,5-d]pyrimidin-7-one core: This involves the cyclization of a suitable precursor, such as an aminopyrimidine, with an appropriate reagent like an acyl chloride or anhydride.

    Final coupling step: The oxadiazole and triazolo[4,5-d]pyrimidin-7-one fragments are then coupled using a suitable linker, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Structural Overview

The compound is characterized by a complex molecular structure that incorporates multiple heterocyclic rings—specifically oxadiazole and triazole moieties—which are often associated with various biological activities. The molecular formula is C24H22N6O4C_{24}H_{22}N_6O_4, and its weight is approximately 458.5 g/mol.

Medicinal Chemistry

One of the most promising applications of this compound lies in medicinal chemistry . Its unique structural features suggest potential as a drug candidate targeting specific enzymes or receptors involved in various disease pathways. Research indicates that compounds with oxadiazole and triazole functionalities often exhibit antimicrobial and anticancer properties.

Case Studies

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation by targeting thymidylate synthase (TS), a key enzyme in DNA synthesis.
  • Antimicrobial Properties : The oxadiazole group has been linked to enhanced lipophilicity, facilitating cellular uptake and interaction with microbial targets.

Materials Science

In the realm of materials science , the compound's aromatic and heterocyclic nature may contribute to its utility in developing advanced materials such as organic semiconductors or light-emitting diodes (LEDs) . The electronic properties imparted by these structures can enhance the performance of electronic devices.

Applications

  • Organic Electronics : The compound can be utilized in organic light-emitting diodes (OLEDs) due to its ability to emit light when subjected to an electric current.
  • Photovoltaics : Its properties may also be exploited in the development of organic photovoltaic cells.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis , enabling the exploration of new chemical reactions and pathways. Its complex structure allows for the synthesis of more intricate molecules that may possess novel properties or activities.

Synthetic Routes

  • Formation of Oxadiazole Ring : Typically involves reacting substituted benzaldehydes with hydrazine to form hydrazone intermediates.
  • Triazolopyrimidine Synthesis : The oxadiazole is further reacted with substituted phenylhydrazines to yield the triazolopyrimidine ring system.

Recent studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition : Interaction with specific enzymes can lead to therapeutic effects in diseases like cancer.
  • Cellular Uptake : Enhanced lipophilicity facilitates better absorption into cells, increasing efficacy against microbial targets.

Mechanism of Action

The mechanism of action of 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidinones modified with oxadiazole and aromatic substituents. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Ethoxy-3-methoxyphenyl (oxadiazole); 4-ethoxyphenyl (triazolopyrimidinone) C₂₆H₂₇N₇O₅ 489.54 High electron-donating capacity due to dual ethoxy groups; moderate solubility
3-(4-Ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one Thiophen-2-yl (oxadiazole); 4-ethoxyphenyl C₁₉H₁₅N₇O₃S 421.43 Lower lipophilicity (logP ~2.8); thiophene enhances π-π stacking
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl (oxadiazole); 3-methoxybenzyl C₂₃H₂₁N₇O₅ 475.46 Increased steric bulk; methoxy groups may reduce metabolic clearance
6-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethylphenyl (oxadiazole); 4-fluorobenzyl C₂₂H₂₀FN₇O₃ 449.44 Fluorine atom enhances electronegativity; potential for improved target binding

Key Comparative Insights

Fluorine in ’s compound increases electronegativity, which may enhance binding affinity but reduce solubility compared to ethoxy groups .

Synthetic Routes: The target compound likely follows a multi-step synthesis similar to and , involving cyclization of oxadiazole precursors with triazolopyrimidinone intermediates. In contrast, compounds with thiophene or fluorobenzyl groups () require specialized reagents (e.g., phenylisothiocyanate in ), which may lower yields due to side reactions .

Spectroscopic Characterization: 1H NMR: The target compound’s ethoxy groups are expected to show distinct singlets at δ 1.3–1.5 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂), differing from methoxy (δ ~3.8 ppm) or fluorine-substituted analogs (split peaks due to J-coupling) . IR: A strong C=O stretch near 1670 cm⁻¹ aligns with triazolopyrimidinone derivatives (), while oxadiazole C=N stretches appear at ~1600 cm⁻¹ .

Physicochemical Properties: The dual ethoxy groups in the target compound balance lipophilicity and solubility better than purely hydrophobic substituents (e.g., 3,4-dimethylphenyl in ).

Biological Activity

The compound 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of 1,2,4-oxadiazole and triazolo-pyrimidine derivatives. Its molecular formula is C24H23N7O4C_{24}H_{23}N_7O_4 with a molecular weight of approximately 473.5 g/mol. The structure features various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H23N7O4C_{24}H_{23}N_7O_4
Molecular Weight473.5 g/mol
CAS Number1207047-13-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the oxadiazole and triazole rings. Common reagents include dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions. The synthetic route is crucial for optimizing yield and purity for biological testing.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values suggest that it could be a potential candidate for antibiotic development .

Anticancer Potential

The anticancer activity of this compound has been evaluated against several cancer cell lines. Preliminary results show promising cytotoxic effects against breast cancer cells (MCF-7) and other tumor types. The mechanism appears to involve apoptosis induction through the modulation of specific signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed using various in vitro models. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It potentially modulates receptor activity that regulates cell growth and immune responses.
  • Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative stress-related cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Shaikh et al. evaluated the antimicrobial efficacy of similar oxadiazole derivatives against drug-resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a comparative study on triazole derivatives, a related compound exhibited IC₅₀ values lower than those of conventional chemotherapeutic agents against ovarian cancer cell lines. This suggests that structural modifications can lead to enhanced anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaClO) in ethanol, a green chemistry approach. Key parameters include room temperature (20–25°C), 3-hour reaction time, and purification via alumina column chromatography, yielding ~73% . Alternative routes may involve transition metal catalysts or hazardous oxidants (e.g., Cr(VI) salts), but NaClO is preferred for reduced environmental impact .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Modern physicochemical techniques include:

  • 1H/13C NMR for aromatic proton and carbon environment analysis.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography for unambiguous spatial arrangement confirmation (if crystals are obtainable) .

Q. How is solubility and lipophilicity assessed during pre-clinical characterization?

The SwissADME platform is used to predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five). Experimental validation involves shake-flask methods with polar (water) and non-polar (octanol) solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular models. To address this:

  • Standardize protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Cross-validate : Compare results from enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability assays (e.g., MTT) .

Q. How can computational modeling guide structural modifications to enhance target selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) identify key binding interactions with target proteins (e.g., kinases). For example:

  • The oxadiazole moiety may engage in π-π stacking with aromatic residues.
  • Ethoxy groups can be replaced with bulkier substituents to exploit hydrophobic pockets .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Critical factors include:

  • Reagent stoichiometry : Excess NaClO may lead to over-oxidation.
  • Purification : Replace column chromatography with recrystallization or continuous flow systems for industrial-scale production .

Q. How do substituents on the triazolo-pyrimidine core influence metabolic stability?

Ethoxy and methoxy groups on phenyl rings enhance metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify half-life (t1/2) and intrinsic clearance (CLint) .

Methodological Guidance

Q. Designing a SAR study for this compound: What substituent variations should be prioritized?

Focus on:

  • Oxadiazole ring : Test methyl, ethyl, or halogen substituents at position 5.
  • Triazolo-pyrimidine core : Explore alkyl vs. aryl groups at position 3.
  • Phenyl rings : Vary methoxy/ethoxy positions to optimize steric and electronic effects .

Q. Which in vitro assays are suitable for evaluating anti-inflammatory activity?

  • COX-2 inhibition : ELISA-based assays measuring prostaglandin E2 (PGE2) suppression.
  • NF-κB luciferase reporter assays : Quantify transcriptional activity in macrophage models. Compare results with reference drugs (e.g., celecoxib) to benchmark potency .

Data Interpretation and Optimization

Q. How to interpret conflicting logP values from computational vs. experimental methods?

Discrepancies often arise from solvent polarity or ionization state. Mitigate by:

  • pH adjustment : Measure logP at physiologically relevant pH (7.4).
  • Validation : Use reversed-phase HPLC to determine experimental logP .

Q. What experimental controls are essential in stability studies under physiological conditions?

Include:

  • Positive controls : Known stable compounds (e.g., aspirin in PBS buffer).
  • Temperature gradients : Test degradation at 4°C, 25°C, and 37°C.
  • Light exposure : Assess photodegradation using amber vials .

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